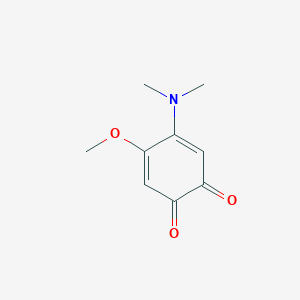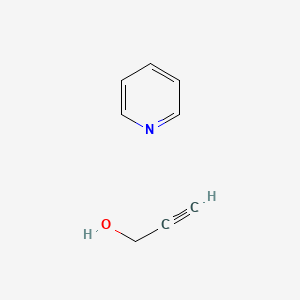![molecular formula C27H33NS2Sn B14598562 Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- CAS No. 59086-67-8](/img/structure/B14598562.png)
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- typically involves the reaction of triphenylstannane with a suitable dibutylamino-thioxomethylthio reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require catalysts such as palladium or platinum complexes to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Safety measures are crucial due to the potential toxicity of organotin compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to simpler organotin hydrides.
Substitution: The dibutylamino-thioxomethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides .
Wissenschaftliche Forschungsanwendungen
Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- exerts its effects involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating reactions such as radical formation and electron transfer. This coordination ability makes it a versatile catalyst in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin hydride (Bu₃SnH)
- Triphenylstannane (Ph₃SnH)
- Dibutyltin oxide (Bu₂SnO)
Uniqueness
Compared to these similar compounds, Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl- offers unique reactivity due to the presence of the dibutylamino-thioxomethylthio group. This group enhances its ability to participate in specific reactions, making it more versatile in certain applications .
Eigenschaften
CAS-Nummer |
59086-67-8 |
|---|---|
Molekularformel |
C27H33NS2Sn |
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
triphenylstannyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.3C6H5.Sn/c1-3-5-7-10(9(11)12)8-6-4-2;3*1-2-4-6-5-3-1;/h3-8H2,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MFHYFUMGXOZCFY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN(CCCC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)
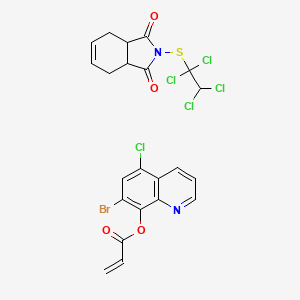
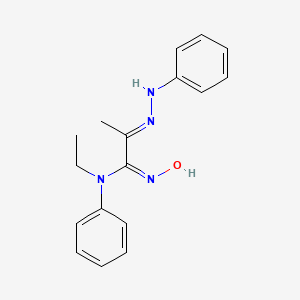
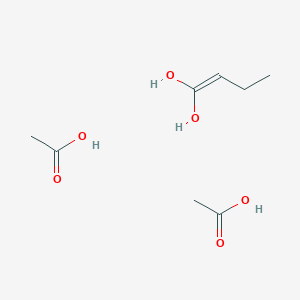
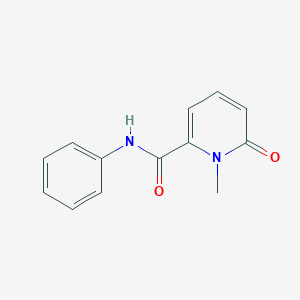
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
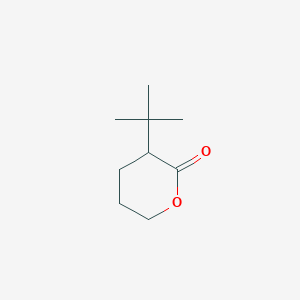




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
